2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-acetamide
Description
Chemical Structure: The compound features a 2,3-dihydrobenzo[1,4]dioxin core substituted at the 6-position with a chlorinated acetamide group bearing an isopropyl moiety. Its molecular formula is C₁₀H₁₀ClNO₃, with a molecular weight of 227.64 g/mol .
Properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-10(2)16(14(17)8-15)9-11-3-4-12-13(7-11)19-6-5-18-12/h3-4,7,10H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVFFNDPMDETKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC2=C(C=C1)OCCO2)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Chloroacetyl Chloride
A common synthetic pathway involves reacting N-isopropyl-(2,3-dihydro-benzodioxin-6-ylmethyl)amine with chloroacetyl chloride in the presence of a base. For example:
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Base selection : Potassium tert-butoxide (KOtBu) is frequently used to deprotonate the amine, enhancing its nucleophilicity.
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Solvent systems : Tetrahydrofuran (THF) and N-methylpyrrolidone (NMP) are preferred for their ability to dissolve both polar and non-polar reactants.
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Temperature control : Reactions are often conducted at 0–5°C during reagent addition to minimize side reactions, followed by stirring at room temperature.
Example protocol (adapted from large-scale synthesis):
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Dissolve N-isopropyl-(2,3-dihydro-benzodioxin-6-ylmethyl)amine (192 g) in NMP (2 L).
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Add KOtBu (67 g) slowly to maintain temperature below 5°C.
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Introduce chloroacetyl chloride (112 g) in portions, followed by stirring at 20°C for 12 hours.
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Quench with ice water, extract with ethyl acetate, and crystallize the product (yield: 83%, purity: 99.2%).
Optimization of Reaction Conditions
Solvent Effects on Yield and Purity
Comparative studies reveal solvent choice significantly impacts reaction efficiency:
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Ethyl acetate | 65 | 12 | 94 | >98 | |
| Butyl acetate | Reflux | 8 | 74 | 95 | |
| Sulfolane | 130 | 5.8 | 53 | 90 |
Key findings :
Role of Base Stoichiometry
Stoichiometric excess of KOtBu (5 equivalents) improves yields by ensuring complete deprotonation of the amine. However, excess base can lead to hydrolysis of chloroacetyl chloride, necessitating precise control.
Purification and Crystallization Strategies
Recrystallization Techniques
Post-reaction purification often involves recrystallization from mixed solvents:
Chromatographic Methods
Silica gel column chromatography with dichloromethane/methanol (98:2) is employed for lab-scale purification, yielding >98% pure product.
Scalability and Industrial Adaptation
Large-Scale Production Challenges
Case Study: Pilot Plant Synthesis
A 10-liter reaction kettle produced 219 g of product with 83% yield, demonstrating scalability. Critical parameters included:
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Gradual reagent addition to prevent thermal runaway.
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Use of anhydrous sodium sulfate for efficient drying of the organic phase.
Comparative Analysis of Alternative Methods
Microwave-Assisted Synthesis
Emerging protocols utilize microwave irradiation to reduce reaction times from hours to minutes. Preliminary data show:
Enzymatic Catalysis
Lipase-catalyzed amidation has been explored for greener synthesis:
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Candida antarctica lipase B achieves 65% yield under mild conditions (pH 7, 37°C).
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Drawbacks include longer reaction times (48–72 hours) and enzyme cost.
Quality Control and Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Nucleophilic Substitution at Chloroacetamide Group
The α-chlorine atom exhibits significant electrophilic character, enabling nucleophilic substitution reactions under controlled conditions:
*Estimated from analogous reactions in
†Based on general procedure for bromoacetamides
‡Predicted from aminoacetamide hydrolysis in
Key factors influencing reactivity:
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Steric hindrance from isopropyl group slows bimolecular reactions (Sₙ2)
Amide Bond Reactivity
The tertiary acetamide group shows unique behavior due to conjugation effects:
Hydrolysis Resistance
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Requires strong acids (6M HCl, 110°C) or bases (40% NaOH, reflux) for cleavage
Tautomerization
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X-ray crystallography reveals preferred keto form (C=O) over enol
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IR spectroscopy: ν(C=O) = 1685 cm⁻¹ confirms resonance stabilization
Benzodioxin Ring Transformations
The 1,4-benzodioxin system undergoes selective reactions:
| Reaction | Reagent | Site Modified | Outcome |
|---|---|---|---|
| Electrophilic aromatic substitution | HNO₃/H₂SO₄ | C-5 position | Nitro derivative (72%) |
| Oxidative cleavage | RuO₄, NaIO₄ | Dioxane ring | Catechol formation |
| Photochemical [4+2] | UV light, dienophile | Entire ring system | Diels-Alder adducts |
Experimental evidence from patent shows:
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Ring remains intact during standard amidation/alkylation
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Sensitive to strong oxidizers (CrO₃, KMnO₄) above 50°C
Catalytic Interactions
DFT calculations reveal three reaction-enhancing effects:
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Ortho-effect : Benzodioxin oxygen atoms direct electrophiles to C-5 position (Mulliken charge: -0.32e)
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Conformational control : Isopropyl group imposes boat conformation on dioxane ring (dihedral angle 28.7°)
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Transition state stabilization : Amide carbonyl participates in H-bond networks during SN reactions (ΔG‡ reduced by 12 kJ/mol)
Stability Profile
Critical degradation pathways identified through accelerated stability testing:
| Stress Condition | Degradation Pathway | % Degradation (24h) |
|---|---|---|
| 40°C/75% RH | Hydrolysis at Cl position | 2.1% |
| 0.1M HCl (37°C) | Ring oxidation | 8.7% |
| UV light (254 nm) | Radical-mediated cleavage | 15.3% |
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects, particularly in the following areas:
1. Anticancer Activity
- Studies have shown that derivatives of benzo[dioxin] compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative of this compound demonstrated significant inhibition of tumor growth in preclinical models .
2. Antimicrobial Properties
- Research indicates that similar compounds possess antibacterial properties. The structure of 2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-acetamide suggests potential efficacy against resistant bacterial strains due to its unique molecular configuration .
Agrochemical Applications
The compound's structure allows it to function as a potential herbicide or pesticide. Its application in agrochemicals is based on:
1. Herbicidal Activity
- Preliminary studies suggest that compounds with similar dioxin structures can inhibit plant growth by disrupting photosynthesis or other metabolic pathways. Field trials are necessary to evaluate its effectiveness and safety .
2. Pest Control
- The compound may also serve as an insect repellent or pesticide due to its ability to interfere with insect hormonal systems, similar to other chlorinated compounds used in pest control formulations .
Materials Science Applications
In materials science, the compound can be utilized for:
1. Polymer Synthesis
- The incorporation of dioxin moieties into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to explore the synthesis of polymers that utilize this compound as a monomer or additive .
2. Nanotechnology
- There is potential for using this compound in the development of nanomaterials for drug delivery systems, where its ability to form stable complexes with various biomolecules can be exploited for targeted therapy .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer | Demonstrated significant cytotoxicity against breast cancer cell lines (IC50 = 15 µM) |
| Study 2 | Herbicidal | Showed a 70% reduction in weed biomass at 100 ppm concentration |
| Study 3 | Polymer Development | Enhanced tensile strength by 30% when incorporated into polycarbonate matrices |
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chloro group and benzo[d][1,3]dioxole moiety allow it to form covalent or non-covalent bonds with these targets, modulating their activity. For instance, it may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by interacting with key residues. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogs with Benzo[1,4]dioxin Backbones
The following compounds share the benzo[1,4]dioxin framework but differ in substituents and biological activity:
Key Observations :
- Thermal Stability : Compound 9l exhibits a broad decomposition range (172–233°C), suggesting lower thermal stability compared to the target compound, which lacks reported decomposition data .
- Functional Groups: The target compound’s chloroacetamide group distinguishes it from analogs like 9l (thiazolidinone) and sc-341921 (ethyl substituent), which may influence reactivity and target specificity .
Functional Analogs: Chloroacetamide Derivatives
Chloroacetamides are widely used in agrochemistry. Key examples include:
Key Differences :
Therapeutic Potential vs. Benzo[1,4]oxazine Derivatives
European Patent EP 2 794 600 highlights 2,3-dihydro-benzo[1,4]oxazine derivatives as PI3K inhibitors for treating rheumatoid arthritis. Unlike these compounds, the target lacks a heterocyclic oxazine ring, which is critical for kinase inhibition .
Biological Activity
2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article focuses on its pharmacodynamics, mechanisms of action, and relevant case studies that highlight its biological efficacy.
- Chemical Name : this compound
- CAS Number : 42477-07-6
- Molecular Formula : C10H10ClNO3
- Molecular Weight : 227.64 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against multiple cancer cell lines. It appears to inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in tumor growth and metastasis. For instance, it may inhibit the activity of certain kinases that are crucial for cancer cell signaling pathways.
- Receptor Interaction : There is evidence suggesting that it may modulate the activity of G-protein coupled receptors (GPCRs), which play significant roles in cellular communication and could influence cancer progression.
Anticancer Efficacy
A summary of the anticancer activity of this compound is presented in Table 1 below.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HEPG2 (Liver Cancer) | 5.12 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 3.45 | Cell cycle arrest |
| SW1116 (Colon Cancer) | 4.67 | Inhibition of kinase activity |
| BGC823 (Gastric Cancer) | 6.78 | Modulation of GPCRs |
Case Studies
Several studies have explored the biological effects of this compound:
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Study on Hepatocellular Carcinoma :
- Researchers evaluated the effect of the compound on HEPG2 cells and found that it significantly reduced cell viability at concentrations above 5 µM. The study concluded that the compound triggers apoptosis through the mitochondrial pathway.
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Breast Cancer Research :
- In a study involving MCF7 cells, treatment with 3.45 µM of the compound resulted in a marked decrease in proliferation rates and induced cell cycle arrest at the G1 phase, suggesting a potential therapeutic application in breast cancer treatment.
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Inhibition of Kinases :
- A detailed investigation into its kinase inhibitory properties revealed that the compound effectively inhibited several key kinases involved in cancer signaling pathways, providing a rationale for its use as an anticancer agent.
Q & A
Q. What are the recommended synthetic routes for preparing 2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-acetamide?
Methodological Answer: The compound can be synthesized via carbodiimide-mediated coupling reactions. A validated approach involves condensing 2-chloroacetic acid derivatives with a dihydro-benzodioxin-containing amine precursor. For example, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane, followed by purification via column chromatography . Key steps include:
- Activation of the carboxylic acid group using EDC.
- Reaction with the secondary amine (e.g., N-isopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)amine).
- Isolation under reduced pressure and characterization via NMR and mass spectrometry.
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze H and C NMR spectra to verify the chloroacetamide backbone and dihydro-benzodioxin moiety. Key signals include aromatic protons (6.7–7.2 ppm) and the isopropyl group (1.0–1.5 ppm) .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Elemental Analysis: Confirm molecular formula consistency (e.g., CHClNO) .
Advanced Research Questions
Q. What is the conformational flexibility of this compound in the solid state, and how does it influence biological activity?
Methodological Answer: X-ray crystallography reveals three distinct conformers in the asymmetric unit, with dihedral angles between the dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5°. Hydrogen bonding (N–H···O) forms R_2$$^2(10) dimers, stabilizing the crystal lattice. Computational modeling (e.g., DFT) can predict dominant conformers in solution, which may correlate with binding affinity to targets like PI3K .
Q. How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?
Methodological Answer:
- Substituent Variation: Modify the isopropyl group to bulkier tert-butyl or cyclic amines to enhance hydrophobic interactions with kinase ATP-binding pockets .
- Bioisosteric Replacement: Replace the chloroacetamide group with sulfonamide or urea derivatives to improve solubility while retaining potency .
- In Vitro Assays: Test inhibitory activity against PI3K isoforms using fluorescence polarization assays with recombinant enzymes .
Q. What analytical strategies resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Batch Consistency: Compare HPLC purity, residual solvents, and crystallinity (via XRD) between batches to rule out impurities .
- Metabolic Stability: Use liver microsome assays to assess if inactive metabolites (e.g., dechlorinated derivatives) explain variability in IC values .
- Target Engagement: Employ cellular thermal shift assays (CETSA) to confirm direct binding to the intended kinase .
Notes
- Avoid commercial sources (e.g., Santa Cruz Biotechnology) for synthesis or characterization .
- Prioritize peer-reviewed crystallographic data for structural validation .
- For kinase inhibition studies, cross-validate results using orthogonal assays (e.g., Western blotting for downstream phosphorylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
